molecular formula C9H10N2O2S2 B12200468 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole

Cat. No.: B12200468
M. Wt: 242.3 g/mol
InChI Key: YJMXIBRIBPSSRV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiophene-2-sulfonyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Thiophene-2-sulfonyl Group: The thiophene-2-sulfonyl group can be introduced via sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene-2-sulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

    3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but with a phenylsulfonyl group instead of a thiophene-2-sulfonyl group.

    3,5-Dimethyl-1-(benzylsulfonyl)-1H-pyrazole: Contains a benzylsulfonyl group.

    3,5-Dimethyl-1-(pyridylsulfonyl)-1H-pyrazole: Features a pyridylsulfonyl group.

Uniqueness: The presence of the thiophene-2-sulfonyl group in 3,5-Dimethyl-1-(thiophene-2-sulfonyl)-1H-pyrazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazole

InChI

InChI=1S/C9H10N2O2S2/c1-7-6-8(2)11(10-7)15(12,13)9-4-3-5-14-9/h3-6H,1-2H3

InChI Key

YJMXIBRIBPSSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=CS2)C

Origin of Product

United States

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